Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

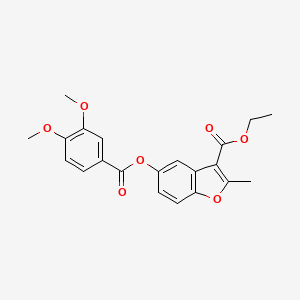

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (ID: 3570-0310) is a benzofuran derivative characterized by a 3,4-dimethoxybenzoyloxy substituent at the 5-position of the benzofuran core. Its molecular formula is C₂₁H₂₀O₇, with a molecular weight of 384.38 g/mol . The compound features an ethyl ester group at the 3-position and a methyl group at the 2-position of the benzofuran ring.

Properties

IUPAC Name |

ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-5-26-21(23)19-12(2)27-16-9-7-14(11-15(16)19)28-20(22)13-6-8-17(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEVJXVQGHQNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Esterification: The ester functionality is introduced through esterification reactions, often using reagents like ethyl chloroformate or ethyl alcohol in the presence of a catalyst.

Chemical Reactions Analysis

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the benzofuran core and methoxy groups allows it to interact with hydrophobic and hydrophilic regions of target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxybenzoyloxy group in the target compound provides electron-donating methoxy substituents, which may enhance stability against electrophilic attack compared to the electron-withdrawing pentafluorophenoxy group in ’s compound .

Steric Considerations :

- The bulky 3,4-dimethoxybenzoyloxy group reduces molecular flexibility and may hinder interactions in biological systems compared to smaller substituents like acetyloxy .

Solubility and Lipophilicity: The pentafluorophenoxy derivative () is more lipophilic due to fluorine atoms, whereas the 3,4-dimethoxybenzoyloxy group enhances solubility in polar solvents .

Biological Activity

Ethyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzofuran core substituted with a dimethoxybenzoyloxy group and an ethyl ester. The molecular formula is with a molecular weight of approximately 302.31 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for some tested pathogens were found to be in the range of 0.5 to 8 µg/mL, indicating strong antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 4 |

| Mycobacterium tuberculosis | 0.5 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential mechanism for reducing inflammation in chronic diseases.

Anticancer Activity

In cancer research, this compound has shown promising results against various cancer cell lines. Studies indicate that it induces apoptosis in human breast cancer (MCF-7) and prostate cancer (PC-3) cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| PC-3 | 12 |

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it appears to interfere with the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis in cancer cells.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on a panel of drug-resistant bacterial strains showed that this compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a new therapeutic agent.

- Anti-inflammatory Study : In vivo models demonstrated that treatment with this compound reduced paw edema in rats by over 50% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.